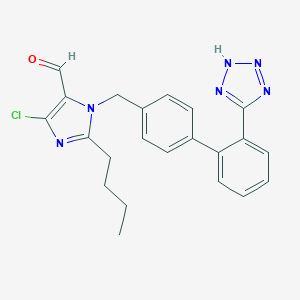

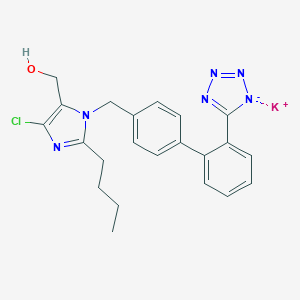

Losartan-Carboxaldehyd

Übersicht

Beschreibung

Losartan Carboxaldehyde, also known as EXP3179, is an important intermediate aldehyde metabolite of Losartan. Losartan is a well-known angiotensin II receptor antagonist used primarily for the treatment of hypertension. Unlike Losartan, Losartan Carboxaldehyde does not block angiotensin receptors but exhibits significant anti-inflammatory properties by inhibiting the expression of endothelial cyclooxygenase (COX)-2 .

Wissenschaftliche Forschungsanwendungen

Losartan-Carboxaldehyd hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Reagenz in der organischen Synthese und als Zwischenprodukt bei der Herstellung anderer Verbindungen verwendet.

Biologie: Wird auf seine Auswirkungen auf zelluläre Prozesse untersucht, insbesondere seine entzündungshemmenden Eigenschaften.

Medizin: Wird auf mögliche therapeutische Anwendungen untersucht, die über seine Rolle als Metabolit von Losartan hinausgehen, einschließlich seiner Auswirkungen auf Entzündungen und oxidativen Stress.

Industrie: Wird bei der Entwicklung neuer Pharmazeutika eingesetzt und als Referenzverbindung in Studien zum Arzneimittelstoffwechsel verwendet .

5. Wirkmechanismus

This compound übt seine Wirkungen hauptsächlich durch die Hemmung der COX-2-Expression aus. Diese Hemmung reduziert die Produktion von proinflammatorischen Prostaglandinen und übt so entzündungshemmende Wirkungen aus. Zusätzlich wirkt es als Agonist des Peroxisomen-Proliferator-aktivierten Rezeptors gamma (PPARγ), der eine Rolle im Lipidstoffwechsel und in der Glukosehomöostase spielt .

Ähnliche Verbindungen:

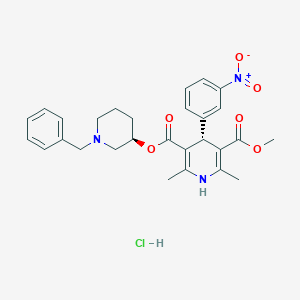

Losartan: Die Muttersubstanz, die hauptsächlich als Angiotensin-II-Rezeptor-Antagonist eingesetzt wird.

EXP3174: Ein weiterer Metabolit von Losartan, der die Fähigkeit behält, Angiotensin-Rezeptoren zu blockieren.

Irbesartan: Ein weiterer Angiotensin-II-Rezeptor-Antagonist mit ähnlichen therapeutischen Anwendungen.

Vergleich: this compound ist einzigartig, da es keine Angiotensin-Rezeptoren blockiert, sondern stattdessen COX-2 hemmt, wodurch es entzündungshemmende Vorteile bietet. Dies unterscheidet es von anderen Metaboliten und ähnlichen Verbindungen, die hauptsächlich auf das Renin-Angiotensin-System wirken .

Die einzigartigen Eigenschaften und vielfältigen Anwendungen von this compound machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in potenziellen therapeutischen Kontexten.

Wirkmechanismus

Target of Action

Losartan Carboxaldehyde, also known as Losartan, primarily targets the Angiotensin II Type 1 (AT1) receptor . The AT1 receptor is involved in various physiological processes, including vasoconstriction, aldosterone secretion, and regulation of fluid balance .

Mode of Action

Losartan acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of angiotensin II, a potent vasoconstrictor, to the AT1 receptor . This interaction is reversible and Losartan has a higher affinity for the AT1 receptor than the AT2 receptor .

Biochemical Pathways

The action of Losartan affects the Renin-Angiotensin-Aldosterone System (RAAS) . By blocking the AT1 receptor, Losartan inhibits the effects of angiotensin II, leading to vasodilation and a decrease in fluid volume . Additionally, Losartan’s metabolite, EXP3179, has been found to inhibit the expression of endothelial cyclooxygenase (COX)-2, exerting anti-inflammatory actions .

Pharmacokinetics

Losartan is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1-2 hours . Approximately 14% of a Losartan dose is converted to the active metabolite EXP3174 . The pharmacokinetics of Losartan and EXP3174 are linear and dose-proportional . Losartan is metabolized by the cytochrome P450 (CYP) 3A4, 2C9, and 2C10 isoenzymes .

Action Environment

The efficacy and stability of Losartan can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, as Losartan is metabolized by the CYP450 system . Losartan has a favorable drug-drug interaction profile, with no clinically relevant interactions reported with a range of inhibitors and stimulators of the cyp450 system .

Biochemische Analyse

Biochemical Properties

Losartan Carboxaldehyde does not block angiotensin receptors but instead inhibits the expression of endothelial cyclooxygenase (COX)-2, thereby exerting anti-inflammatory actions . It also blocks the upregulation of intercellular adhesion molecule (ICAM)-1 mRNA and COX-dependent generation of thromboxane A2 and prostaglandin F2α .

Cellular Effects

Losartan Carboxaldehyde has shown to have significant effects on various types of cells. It inhibits platelet aggregation induced by arachidonic acid in isolated human platelet-rich plasma . It also decreases superoxide production by NADPH oxidase (NOX) in isolated human peripheral blood mononuclear cells (PBMCs) in a concentration-dependent manner .

Molecular Mechanism

The molecular mechanism of Losartan Carboxaldehyde involves its interaction with various biomolecules. It stimulates the phosphorylation of the endothelial nitric oxide synthase through a PI3-kinase/Akt pathway downstream of the VEGF-receptor 2 in cultured endothelial cells . It also inhibits LPS-induced increases in COX2 mRNA expression and LPS- or angiotensin II-induced increases in supernatant prostaglandin F2α levels in human umbilical vein endothelial cells .

Temporal Effects in Laboratory Settings

It is known that Losartan, from which Losartan Carboxaldehyde is derived, is rapidly absorbed after oral administration, reaching a peak in plasma 1 to 2 hours .

Metabolic Pathways

Losartan Carboxaldehyde is involved in the metabolic pathways of Losartan. It is formed from Losartan by the cytochrome P450 (CYP) isoforms CYP2C9 and CYP3A4 .

Transport and Distribution

It is known that Losartan, the parent compound, is rapidly absorbed after oral administration .

Vorbereitungsmethoden

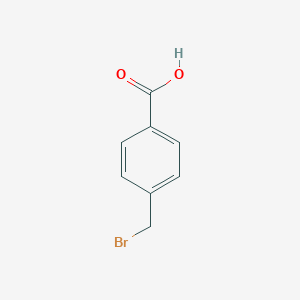

Synthesewege und Reaktionsbedingungen: Losartan-Carboxaldehyd wird aus Losartan durch die Wirkung von Cytochrom-P450-Enzymen, insbesondere CYP2C9 und CYP3A4, synthetisiert . Der Prozess beinhaltet die Oxidation von Losartan, was zur Bildung der Aldehydgruppe führt.

Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel unter Verwendung von kontrollierten enzymatischen Reaktionen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Die Reaktionsbedingungen werden optimiert, um die Bildung des Aldehydmetaboliten zu begünstigen und gleichzeitig die Produktion unerwünschter Nebenprodukte zu minimieren.

Arten von Reaktionen:

Oxidation: this compound kann durch weitere Oxidation zu Carbonsäuren umgewandelt werden.

Reduktion: Die Aldehydgruppe kann reduziert werden, um den entsprechenden Alkohol zu bilden.

Substitution: Die Verbindung kann an nucleophilen Substitutionsreaktionen teilnehmen, insbesondere am Aldehyd-Kohlenstoff.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).

Reduktion: Reduktionsmittel wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden typischerweise verwendet.

Substitution: Nucleophile wie Grignard-Reagenzien (RMgX) können für Substitutionsreaktionen verwendet werden.

Hauptprodukte:

Oxidation: Carbonsäuren.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate abhängig vom verwendeten Nucleophil.

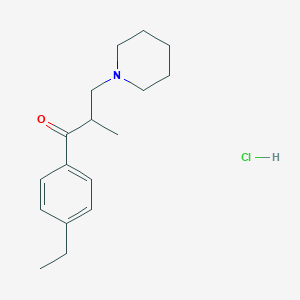

Vergleich Mit ähnlichen Verbindungen

Losartan: The parent compound, primarily used as an angiotensin II receptor antagonist.

EXP3174: Another metabolite of Losartan, which retains the ability to block angiotensin receptors.

Irbesartan: Another angiotensin II receptor antagonist with similar therapeutic uses.

Comparison: Losartan Carboxaldehyde is unique in that it does not block angiotensin receptors but instead inhibits COX-2, providing anti-inflammatory benefits. This distinguishes it from other metabolites and similar compounds that primarily act on the renin-angiotensin system .

Losartan Carboxaldehyde’s unique properties and diverse applications make it a valuable compound in both research and potential therapeutic contexts.

Eigenschaften

IUPAC Name |

2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQZSMTSTFMNWQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21ClN6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80150855 | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114798-36-6 | |

| Record name | Losartan carboxaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114798366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Losartan carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80150855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LOSARTAN CARBOXALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KJ52CU0VV6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

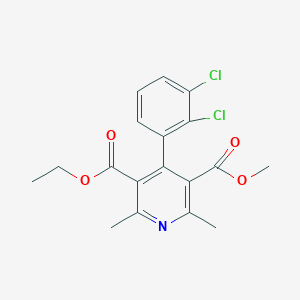

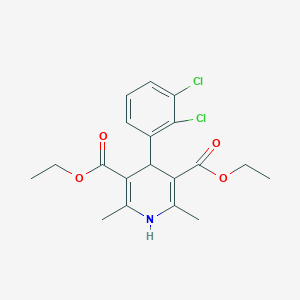

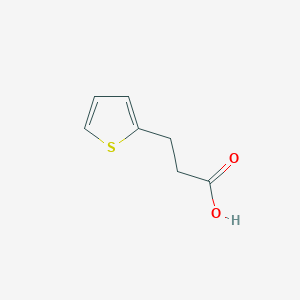

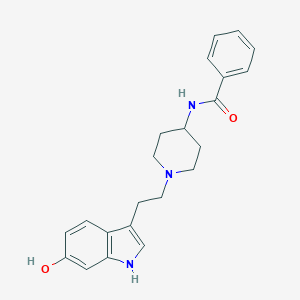

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![potassium;3-[(2S,9R,10R,11S,14R,15S,17R)-14-hydroxy-9-methoxycarbonyl-2,15-dimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-en-14-yl]propanoate](/img/structure/B193082.png)

![4-[(2-Butyl-5-formyl-1H-imidazol-1-yl)methyl]benzoic Acid](/img/structure/B193086.png)

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)